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Compound of Interest

Compound Name: Dimethiodal Sodium

Cat. No.: B089858

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the molecular structure and
spectral data of Dimethiodal Sodium. The information is presented to be a valuable resource
for researchers, scientists, and professionals involved in drug development and chemical
analysis.

Molecular Structure

Dimethiodal Sodium, with the IUPAC name sodium;diiodomethanesulfonate, is an

organoiodine compound. Its molecular and structural details are summarized in the table
below.
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Identifier Value Source
Molecular Formula CHI2NaOsS [1112]
sodium;diiodomethanesulfonat
IUPAC Name [2]
e
SMILES C()(S([O-])(=0)=0)I.[Na+] [1]

BPILDHPJSYVNAF-
InChl Key [2]
UHFFFAOYSA-M

CAS Number 124-88-9 [1]

Molecular Weight 369.875 g/mol [2]

The structure of Dimethiodal Sodium consists of a central carbon atom bonded to two iodine
atoms and a sulfonate group. The negative charge on the sulfonate group is balanced by a
sodium cation.

Molecular Structure of Dimethiodal Sodium
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Figure 1: Molecular structure of Dimethiodal Sodium.

Spectral Data (Predicted)

While specific experimental spectral data for Dimethiodal Sodium is not readily available in
the public domain, we can predict its characteristic spectral features based on the spectroscopy
of related compounds, such as organoiodine compounds and sulfonates.

Infrared (IR) Spectroscopy

The IR spectrum of Dimethiodal Sodium is expected to show characteristic absorption bands
for the sulfonate group and the carbon-iodine bonds.

Expected Wavenumber

Functional Group Intensity
(cm™)

S=0 asymmetric stretching 1200 - 1100 Strong

S=0 symmetric stretching 1070 - 1030 Strong

C-S stretching 800 - 600 Medium

C-I stretching 600 - 500 Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR: A single peak is expected for the carbon atom, significantly shifted downfield due to
the presence of two electronegative iodine atoms and the sulfonate group.

Carbon Atom Predicted Chemical Shift (8, ppm)

CHI2 20-40

1H NMR: A single peak would be expected for the proton attached to the carbon. However, due
to the presence of two iodine atoms, this compound is likely unstable in common NMR solvents
and may decompose, making proton NMR challenging.

Mass Spectrometry (MS)
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In mass spectrometry, Dimethiodal Sodium is expected to show a molecular ion peak
corresponding to the anionic part of the molecule. The presence of two iodine atoms would

result in a characteristic isotopic pattern.

lon Expected m/z Notes

The monoisotopic mass of the

[CHI203S]~ 346.77 - )
diiodomethanesulfonate anion.

The sodium adduct of the
[M+Na]* 392.75 )
intact molecule.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of a solid
compound like Dimethiodal Sodium.

Infrared (IR) Spectroscopy - Attenuated Total
Reflectance (ATR)

o Sample Preparation: A small amount of the solid Dimethiodal Sodium is placed directly
onto the ATR crystal.

o Data Acquisition: The IR spectrum is recorded by pressing the sample against the crystal.
The instrument measures the absorption of infrared radiation by the sample.

o Data Processing: The resulting spectrum is processed to identify the characteristic
absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dimethiodal Sodium is dissolved in a suitable deuterated solvent
(e.g., D20, as it is a salt). A standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic
acid), is added for referencing.

» Data Acquisition: The sample is placed in the NMR spectrometer, and the 3C spectrum is
acquired. Due to the low natural abundance of 13C, a larger number of scans may be
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required.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain
the NMR spectrum. Chemical shifts are referenced to the internal standard.

Mass Spectrometry - Electrospray lonization (ESI)

o Sample Preparation: A dilute solution of Dimethiodal Sodium is prepared in a suitable
solvent, such as a mixture of water and methanol.

o Data Acquisition: The solution is infused into the ESI source of the mass spectrometer. In
negative ion mode, the dilodomethanesulfonate anion is detected. In positive ion mode,
sodium adducts may be observed.

o Data Processing: The mass-to-charge ratios of the detected ions are analyzed to determine
the molecular weight and fragmentation pattern of the compound.
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General Workflow for Spectroscopic Analysis
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Figure 2: General experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the molecular structure and predicted
spectral characteristics of Dimethiodal Sodium. For definitive analysis, experimental
verification of the spectral data is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dimethiodal-sodium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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